molecular formula C20H28N2O3 B1678118 Oxyphencyclimine CAS No. 125-53-1

Oxyphencyclimine

Cat. No. B1678118
CAS RN: 125-53-1
M. Wt: 344.4 g/mol
InChI Key: DUDKAZCAISNGQN-UHFFFAOYSA-N
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Description

Oxyphencyclimine is a muscarinic receptor antagonist . It is given orally to treat peptic ulcer disease and gastrointestinal spasms . It has antispasmodic and antimotility properties .


Synthesis Analysis

The synthesis of Oxyphencyclimine involves the reaction of chloroacetonitrile with methanol and hydrogen chloride, leading to the corresponding iminoether (Pinner reaction) . Condensation with 3-methylaminopropylamine gives the corresponding tetrahydropyrimidine . Displacement of the halogen with the sodium salt affords oxyphencyclimine .


Molecular Structure Analysis

The molecular structure of Oxyphencyclimine is represented by the chemical formula C20H28N2O3 . The molecular weight is 344.4479 g/mol .


Chemical Reactions Analysis

Oxyphencyclimine is a synthetic anticholinergic agent which has been shown in experimental and clinical studies to have a pronounced antispasmodic and antisecretory effect on the gastrointestinal tract .


Physical And Chemical Properties Analysis

The physical and chemical properties of Oxyphencyclimine are represented by the chemical formula C20H28N2O3 . The molecular weight is 344.4479 g/mol .

Scientific Research Applications

Mechanism of Action and Antispasmodic Properties Oxyphencyclimine is a synthetic tertiary amine with antimuscarinic effects that demonstrate both antispasmodic and antisecretory activities. Its mechanism involves binding to and blocking the muscarinic receptors on smooth muscle, leading to a direct relaxing effect. This action results in the prevention of spasms in the muscles of the gastrointestinal tract, inhibition of gastrointestinal propulsive motility, reduction of gastric acid secretion, and control of excessive secretion in the pharyngeal, tracheal, and bronchial areas. These properties make oxyphencyclimine effective in managing conditions involving smooth muscle spasms and excessive acid secretion (Definitions, 2020).

Comparative Efficacy in Gastrointestinal Conditions In clinical settings, oxyphencyclimine has been evaluated for its efficacy in reducing basal gastric secretion of acid and pepsin in humans. A study involving patients with dyspepsia, including those with a history of duodenal ulcers, found that oxyphencyclimine significantly reduced the mean basal volume, acid, and pepsin output by approximately 60%. Despite these reductions, the drug did not significantly affect acid and pepsin concentrations or the pepsin/acid ratio, nor did it show a significantly better effect on dyspeptic complaints compared to placebo. This highlights its role in specific therapeutic areas related to acid secretion without broader impacts on digestive symptomology (Berstad & Myren, 1971).

Pharmacological Profile and Comparative Studies Further pharmacological studies have compared oxyphencyclimine to other anticholinergic drugs, assessing its potency and side effect profile. One such study compared oxyphencyclimine hydrochloride with propantheline bromide in patients with active duodenal ulcer, emphasizing gastric secretory effects. Oxyphencyclimine was found to be more potent than propantheline bromide in suppressing gastric secretion and was associated with fewer undesirable side effects. This supports the use of oxyphencyclimine as a potentially more favorable anticholinergic agent for managing conditions like duodenal ulcers due to its efficacy and tolerability (Alfa & Aquilina, 1967).

properties

IUPAC Name

(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-22-14-8-13-21-18(22)15-25-19(23)20(24,16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2,4-5,9-10,17,24H,3,6-8,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDKAZCAISNGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN=C1COC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

125-52-0 (mono-hydrochloride)
Record name Oxyphencyclimine [INN:BAN]
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DSSTOX Substance ID

DTXSID4023410
Record name Oxyphencyclimine
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Molecular Weight

344.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Oxyphencyclimine
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Solubility

5.67e-02 g/L
Record name Oxyphencyclimine
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Mechanism of Action

Oxyphencyclimine binds the muscarinic acetylcholine receptor. It may block all three types of muscarinic receptors including M-1 receptors in the CNS and ganglia, M-2 receptors in the heart (vagus) and M-3 receptors at the parasympathetic NEJ system. The muscarinic acetylcholine receptors mediate various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins. Oxphencyclimine inhibits vagally mediated reflexes by antagonizing the action of acetylcholine. This in turn reduces the secretion of gastric acids in the stomach.
Record name Oxyphencyclimine
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Product Name

Oxyphencyclimine

CAS RN

125-53-1
Record name Oxyphencyclimine
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Record name Oxyphencyclimine
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Record name OXYPHENCYCLIMINE
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Record name Oxyphencyclimine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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